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Abstract

Cecropin P1 is a potent, 31-amino acid cationic antimicrobial peptide (AMP) with a compelling
history and significant therapeutic potential. Initially discovered in porcine intestine, its origin
was later traced to the parasitic nematode Ascaris suum, a common inhabitant of the pig gut.
This technical guide provides a comprehensive overview of Cecropin P1, detailing its discovery,
biochemical properties, and mechanisms of action. It includes structured data on its
antimicrobial and antiviral efficacy, detailed experimental protocols for its synthesis and
evaluation, and visual diagrams of its functional pathways to serve as a critical resource for
ongoing research and drug development.

Discovery and Origin

Cecropin P1 was first isolated in 1989 from the small intestine of pigs and was initially classified
as the first mammalian cecropin.[1][2] This classification, however, was later revised.
Subsequent research revealed that Cecropin P1 is not of porcine origin but is instead produced
by the parasitic roundworm, Ascaris suum, which resides in the pig's intestine.[3][4][5] The
original researchers corrected their findings, clarifying that the peptide's presence in porcine
tissue was due to the nematode infection.[4] This discovery placed Cecropin P1 within a family
of bacteria-inducible antimicrobial peptides found in nematodes.[4][6]
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The mature Cecropin P1 peptide is derived from a larger precursor protein which includes a
secretory signal region at the N-terminus and a C-terminal pro-region that is proteolytically
cleaved during maturation.[4]

Physicochemical Properties and Structure

Cecropin P1 is a linear peptide composed of 31 amino acids with a C-terminal carboxy! group,
rather than an amide which is common in other cecropins.[1][2][7] Its sequence and key
properties are detailed below.

Property Value Reference(s)

SWLSKTAKKLENSAKKRISEG

Amino Acid Sequence AIAIQGGPR [8]
Molecular Formula C147H253N45043 [8]
Molecular Weight 3338.9 g/mol [8]
Theoretical pl 11.07 [8]
Net Charge (pH 7) +8

Structure Predominantly a-helical [319]
PDB ID (with LPS) 2N92 [6][10]

Nuclear Magnetic Resonance (NMR) studies have shown that in a membrane-mimetic
environment, Cecropin P1 adopts a continuous a-helical conformation along almost its entire
length.[3][5][9] Unlike the well-studied insect cecropin A, Cecropin P1 lacks a distinct flexible
hinge region, which is thought to be important for the activity of other members of the cecropin
family.[3][9] The structure is notably amphipathic, with a clear segregation of hydrophobic and
hydrophilic residues, a key feature for its membrane-disrupting activity.[9] The "acetate"
designation in "Cecropin P1 porcine acetate" typically refers to the counterion present after
purification by methods such as reverse-phase high-performance liquid chromatography (RP-
HPLC), which often uses trifluoroacetic acid.[8][11]

Quantitative Data on Biological Activity
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Cecropin P1 exhibits a broad spectrum of activity against various pathogens. Its efficacy is
quantified by metrics such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal
Concentration (MBC), 50% Effective Concentration (EC50), and 50% Cytotoxic Concentration
(CCh0).

Antibacterial Activity

Cecropin P1 is highly potent against Gram-negative bacteria and also demonstrates activity
against Gram-positive bacteria and yeasts.[4][8][12]
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Target
) < ) Strain MIC (pg/mL) MBC (pg/mL) Reference(s)
Microorganism
Gram-Negative
Bacteria
Escherichia coli ML35 - 1.0-3.0 [13]
Escherichia coli ATCC 25922 16 - [14]
Pseudomonas
] IFO3455 - 3.0-10 [4]
aeruginosa
Salmonella
o IFO12529 - 1.0-3.0 [4]
typhimurium
Serratia
IFO12648 - 1.0-3.0 [4]
marcescens
Yersinia ruckeri 392/2003 4 - [14]
Aeromonas
- ATCC 33658 4 - [14]
salmonicida
Gram-Positive
Bacteria
Staphylococcus
IFO12732 - 0.3-1.0 [4]
aureus
Bacillus subtilis IFO3134 - 0.3-1.0 [4]
Micrococcus
IFO3333 - 0.3-1.0 [4]
luteus
Listeria innocua - - 3.0-10 [13]
Yeasts
Saccharomyces
o IFO0203 - 200 - 300 [4]
cerevisiae
Candida albicans  IFO0583 - 200 - 300 [4]
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Antiviral Activity

Cecropin P1 has demonstrated significant antiviral activity against Porcine Reproductive and
Respiratory Syndrome Virus (PRRSV).

Therapeutic

. . EC50 CC50 Index Reference(s
Virus Cell Line
(ng/mL) (ng/mL) (CC50/EC50 )
)
PRRSV (CH-
, Marc-145 112 719 6.42 [11]
la strain)

Mechanisms of Action
Antibacterial Mechanism

The primary antibacterial mechanism of Cecropin P1 is the disruption of the bacterial cell
membrane integrity, leading to cell lysis.[8][15] This process is initiated by the electrostatic
attraction between the cationic peptide and the negatively charged components of the bacterial
cell envelope.

o Gram-Negative Bacteria: Cecropin P1 interacts with the lipopolysaccharide (LPS) layer of
the outer membrane.[10] Structural studies show that the C-terminal a-helical region
(residues 15-29) is crucial for this interaction. Specifically, lysine residues (Lys15, Lys16)
engage with the phosphate groups of Lipid A, while hydrophobic residues (lle22, 1le26)
interact with the acyl chains of Lipid A.[1][10] This binding disrupts the outer membrane,
allowing the peptide to access and permeabilize the inner cytoplasmic membrane.

 Membrane Permeabilization: Once at the cytoplasmic membrane, Cecropin P1 peptides are
believed to aggregate and insert into the lipid bilayer. Two main models have been proposed
for this disruption: the "barrel-stave" model, where peptides form a transmembrane pore, and
the "carpet" model, where peptides accumulate on the membrane surface, causing
destabilization and micellization.[8][16] Evidence suggests that at higher concentrations, a
carpet-like mechanism may be predominant for Cecropin P1.[16]
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Additionally, after membrane permeabilization, Cecropin P1 has been shown to bind to
intracellular DNA, which may represent a secondary mechanism contributing to its bactericidal
activity.[13]
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Caption: Antibacterial mechanism of Cecropin P1 against Gram-negative bacteria.

Antiviral Mechanism against PRRSV

Cecropin P1 inhibits PRRSV infection primarily by interfering with the initial stages of the viral
life cycle.[7][11] The key mechanism is the blockade of viral attachment to the host cell surface.

[7]

PRRSYV entry into target cells, such as porcine alveolar macrophages (PAMs) or Marc-145
cells, is a receptor-mediated process. The primary receptors involved are CD163 and
sialoadhesin (CD169).[3][6] Cecropin P1 is thought to exert its effect by either binding directly
to the viral envelope glycoproteins (preventing them from recognizing the host receptors) or by
interacting with the host cell receptors themselves, thus sterically hindering viral attachment.
This action effectively prevents the virus from gaining entry into the cell, thereby halting the
infection before it can begin.[7]
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Caption: Antiviral mechanism of Cecropin P1, blocking PRRSV attachment to host cells.

Experimental Protocols
Recombinant Expression and Purification (Calmodulin
Fusion Method)

This protocol is adapted from a method successfully used for the high-yield production of
Cecropin P1 in E. coli.[13][17] The calmodulin (CaM) fusion partner protects the peptide from
host cell proteases and toxicity.

Workflow Diagram:
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1. Gene Synthesis &
Vector Construction
(PET vector with CaM-EK-CP1)

2. Transformation
(E. coli BL21 (DE3))

3. Culture & Induction
(LB/M9 Media, 37°C, IPTG)

4. Cell Harvest & Lysis
(Centrifugation, Sonication)

5. Affinity Chromatography
(Ni-NTA Resin)

6. Proteolytic Cleavage
(Enterokinase Digestion)

7. Final Purification
(Reverse-Phase HPLC)

8. Verification
(SDS-PAGE, MALDI-TOF MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Cecropin P1 Porcine
Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15564789#cecropin-pl-porcine-acetate-discovery-
and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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